

Physical and chemical properties of 5-Iodo-4-methoxypyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Iodo-4-methoxypyrimidine**

Cat. No.: **B2409281**

[Get Quote](#)

An In-depth Technical Guide to **5-Iodo-4-methoxypyrimidine** for Advanced Research

Introduction: A Versatile Heterocyclic Building Block

5-Iodo-4-methoxypyrimidine is a halogenated pyrimidine derivative that has emerged as a significant building block in medicinal chemistry and organic synthesis. Its strategic functionalization—an electron-donating methoxy group and a reactive iodo substituent on an electron-deficient pyrimidine core—provides a unique electronic and steric profile. This structure is particularly valuable for researchers and drug development professionals, as it allows for selective and efficient modification, primarily through modern cross-coupling reactions. This guide offers a comprehensive overview of its core properties, reactivity, and practical applications, providing the technical insights necessary for its effective utilization in the laboratory. The compound is noted for its role as a key intermediate in the synthesis of potential antiviral agents, including those targeting formidable viruses like MERS-CoV and SARS coronavirus, as well as in the development of novel kinase inhibitors for oncology.^[1]

Physicochemical and Molecular Properties

The fundamental properties of **5-Iodo-4-methoxypyrimidine** are crucial for planning experimental work, including reaction setup, purification, and storage. The key data is summarized below.

Property	Value	Source(s)
CAS Number	219915-13-6	[1]
Molecular Formula	C ₅ H ₅ IN ₂ O	[1]
Molecular Weight	236.01 g/mol	[1]
Appearance	Expected to be a solid at room temperature.	
Boiling Point	286.3 °C	[1]
Flash Point	88 °C	[1]
Melting Point	Data not readily available in public sources. For context, the related compound 5-Iodo-2,4-dimethoxypyrimidine has a melting point of 71-75 °C.	
Solubility	Expected to be soluble in polar organic solvents such as Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), and alcohols.	
SMILES	COC1=NC=NC=C1I	[1]
InChI Key	Not readily available in searched sources.	

Spectroscopic Data Analysis: Identification and Characterization

While experimentally derived spectra for **5-Iodo-4-methoxypyrimidine** are not widely published, its structure allows for a reliable prediction of its spectral characteristics. This theoretical analysis is vital for researchers to confirm the identity and purity of the compound after synthesis or purchase.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be simple and highly informative.

- H-2 (singlet): Around δ 8.5-8.7 ppm. This proton is adjacent to two electronegative nitrogen atoms, causing a significant downfield shift.
- H-6 (singlet): Around δ 8.2-8.4 ppm. This proton is adjacent to a nitrogen atom and the carbon bearing the iodo group.
- -OCH₃ (singlet): Around δ 4.0-4.2 ppm. A characteristic singlet integrating to three protons from the methoxy group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom.

- C-4 (quaternary): ~170 ppm. Attached to both an oxygen and a nitrogen, this carbon will be the most downfield.
- C-2 & C-6 (methine): ~155-160 ppm. These carbons are part of the electron-deficient aromatic system.
- C-5 (quaternary): ~80-90 ppm. The direct attachment of the heavy iodine atom causes a significant upfield shift (the "heavy atom effect").
- -OCH₃ (methyl): ~55 ppm. The typical region for a methoxy carbon attached to an aromatic system.

Mass Spectrometry (Expected)

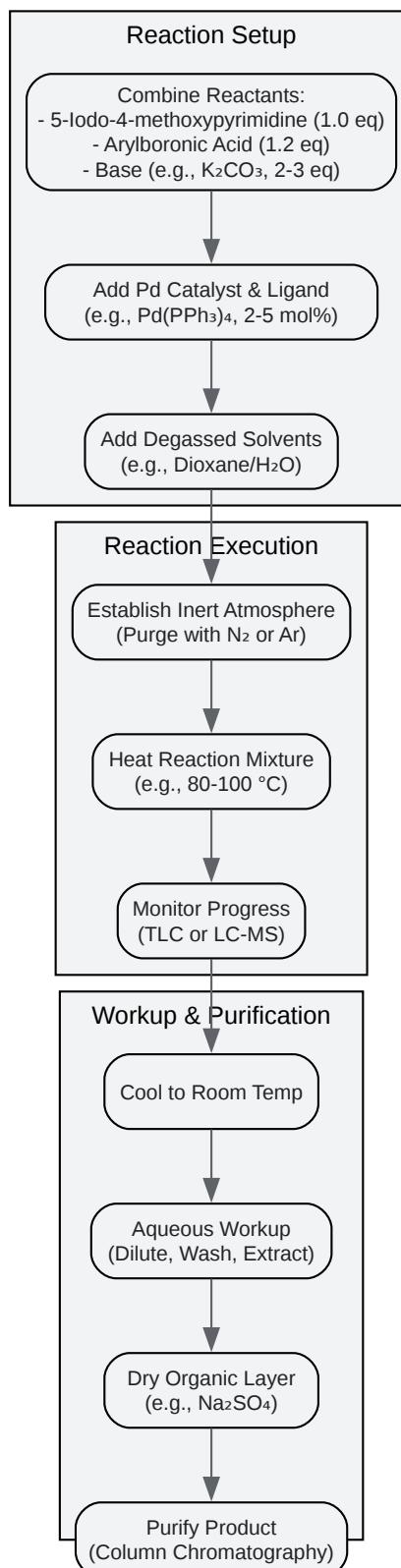
Mass spectrometry is used to confirm the molecular weight and can provide structural clues from fragmentation patterns.

- Molecular Ion Peak (M⁺): A strong peak is expected at m/z 236, corresponding to the molecular weight of the compound.[\[2\]](#)

- Key Fragmentation: Common fragmentation pathways would include the loss of the methoxy group ($[M-31]^+$) and the loss of the iodine atom ($[M-127]^+$), providing definitive structural confirmation.[\[2\]](#)

Chemical Reactivity and Synthetic Utility

The reactivity of **5-Iodo-4-methoxypyrimidine** is dominated by the carbon-iodine bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-I bond towards oxidative addition to a Pd(0) catalyst, a key step in many coupling cycles.[\[3\]](#)


This compound is frequently used in:

- Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.[\[4\]](#)
- Buchwald-Hartwig Amination: To form C-N bonds with various amines.[\[4\]](#)
- Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

The ability to introduce diverse molecular fragments at the C-5 position makes this reagent exceptionally valuable for building libraries of complex molecules for drug discovery, particularly in the development of kinase inhibitors.[\[4\]](#)[\[5\]](#)

Workflow: Suzuki-Miyaura Cross-Coupling

The diagram below illustrates a typical Suzuki-Miyaura reaction workflow utilizing **5-Iodo-4-methoxypyrimidine** as the electrophilic partner. This reaction is fundamental to its application in medicinal chemistry.

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura reaction workflow.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating method for the coupling of **5-Iodo-4-methoxypyrimidine** with a generic arylboronic acid.

Objective: To synthesize a 5-aryl-4-methoxypyrimidine derivative.

Materials:

- **5-Iodo-4-methoxypyrimidine** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03 eq)
- Base, e.g., Potassium Carbonate (K_2CO_3) (2.5 eq)
- Degassed 1,4-Dioxane
- Degassed Deionized Water
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ethyl Acetate
- Brine solution
- Silica gel for chromatography

Procedure:

- Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add **5-Iodo-4-methoxypyrimidine**, the arylboronic acid, and potassium carbonate.
 - Rationale: Using a Schlenk flask and dry conditions is crucial as palladium catalysts can be sensitive to oxygen and moisture, and the organometallic intermediates are reactive.

- Catalyst Addition: Add the $\text{Pd}(\text{PPh}_3)_4$ catalyst to the flask.
 - Rationale: $\text{Pd}(\text{PPh}_3)_4$ is a common, reliable $\text{Pd}(0)$ source for Suzuki couplings. The phosphine ligands stabilize the palladium center throughout the catalytic cycle.^[6]
- Inert Atmosphere: Seal the flask, and then evacuate and backfill it with an inert gas (Argon or Nitrogen) three times.
 - Rationale: This step removes oxygen, which can oxidize the $\text{Pd}(0)$ catalyst to an inactive $\text{Pd}(\text{II})$ state and cause unwanted side reactions.
- Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
 - Rationale: A mixed solvent system is often required to dissolve both the organic-soluble halide and the more polar boronic acid/base.^[7] Degassing the solvents removes dissolved oxygen.
- Reaction: Heat the mixture to 90 °C with vigorous stirring.
 - Rationale: Heating provides the necessary activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.
- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting **5-Iodo-4-methoxypyrimidine** is consumed (typically 4-12 hours).
- Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and then brine.
 - Rationale: The aqueous wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.
- Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

- Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-4-methoxypyrimidine product.

Safety and Handling

As with any halogenated heterocyclic compound, **5-Iodo-4-methoxypyrimidine** requires careful handling. Based on data for structurally similar compounds, the following precautions are advised:

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8]
- Exposure Routes: Avoid contact with skin and eyes. Causes skin and serious eye irritation. May cause respiratory irritation if inhaled.[8]
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
 - Ingestion: Rinse mouth and seek medical advice. Do not induce vomiting.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place.

References

- MySkinRecipes. (n.d.). 5-Iodo-4-methylpyrimidine.
- De Clercq, E. (2019). Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity. *Molecules*, 24(17), 3173.
- Organic Chemistry Resources Worldwide. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film.

- American Chemical Society. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. *The Journal of Organic Chemistry*, 66(22), 7462–7468.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- MySkinRecipes. (n.d.). 5-Iodo-4-methylpyrimidine.
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. rsc.org [rsc.org]
- 2. Buy 2-Iodo-5-methoxypyrimidine [smolecule.com]
- 3. 5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | C₁₂H₁₀N₂O₅ | CID 3895644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [Physical and chemical properties of 5-Iodo-4-methoxypyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2409281#physical-and-chemical-properties-of-5-iodo-4-methoxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com